molecular formula C10H18 B1251754 (R)-5,7-Dimethylocta-1,6-diene CAS No. 85006-04-8

(R)-5,7-Dimethylocta-1,6-diene

Cat. No. B1251754
CAS RN: 85006-04-8
M. Wt: 138.25 g/mol
InChI Key: FYZHLRMYDRUDES-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5,7-Dimethylocta-1,6-diene is a natural product found in Artemisia capillaris with data available.

Scientific Research Applications

  • Metallocenic Copolymers : (R)-5,7-Dimethylocta-1,6-diene is used in the synthesis of metallocenic copolymers with ethylene. These copolymers exhibit distinct mechanical properties due to the structural changes caused by the inclusion of (R)-5,7-Dimethylocta-1,6-diene. These changes significantly affect the crystallinity and crystal size, which in turn influences the rigidity and viscoelastic properties of the polymers (Cerrada et al., 2004).

  • EPDM Terpolymers : This compound has been explored as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its incorporation in the polymer chains can be efficiently achieved using metallocene catalysis. Studies have shown that (R)-5,7-Dimethylocta-1,6-diene has a reactivity close to some industrially preferred termonomers, making it a promising candidate for EPDM synthesis (Dolatkhani et al., 1996).

  • Transition Metal Complexes in Copolymerization : Research into the use of transition metal complexes as catalysts for the copolymerization of ethylene and (R)-5,7-Dimethylocta-1,6-diene has revealed significant insights into the structural and mechanical behaviors of the resulting copolymers. The study explores the effects of reaction conditions and catalyst types on the incorporation rates of the diene into the polymer chains (Santos et al., 2001).

  • Functionalization of Polyolefins : Grafting of phenol groups on copolymers of ethylene and (R)-5,7-Dimethylocta-1,6-diene has been investigated, showing that this process can enhance the thermal-oxidative stability of the copolymers compared to polyethylene. This research highlights the potential for creating functionally modified polyolefins using (R)-5,7-Dimethylocta-1,6-diene (Dolatkhani et al., 2003).

  • Sulfonation and Functionalization : The sulfonation of ethylene/5,7-dimethylocta-1,6-diene copolymers has been explored as a method to impart hydrophilic properties to the material. This process creates new materials with potential applications in various fields due to their altered thermal and hydrophilic properties (Vicente et al., 2017).

properties

CAS RN

85006-04-8

Product Name

(R)-5,7-Dimethylocta-1,6-diene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(5R)-5,7-dimethylocta-1,6-diene

InChI

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1

InChI Key

FYZHLRMYDRUDES-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC=C)C=C(C)C

SMILES

CC(CCC=C)C=C(C)C

Canonical SMILES

CC(CCC=C)C=C(C)C

Other CAS RN

85006-04-8

synonyms

isocitronellene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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